molecular formula C13H14N2O2S B10805604 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

Cat. No.: B10805604
M. Wt: 262.33 g/mol
InChI Key: AGMRGYHIPZWWJU-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone belongs to the dihydropyrimidin-2(1H)-thione class, characterized by a six-membered pyrimidine ring fused with a substituted phenyl group. Its structure includes a 2-hydroxyphenyl substituent at the 4-position, a methyl group at the 6-position, and a thione (sulfanylidene) group at the 2-position.

Key features include:

  • Hydrogen bonding: The 2-hydroxyphenyl group participates in intramolecular hydrogen bonding, stabilizing the molecular conformation .
  • Synthesis: Prepared via Biginelli-like reactions, as evidenced by NMR data showing characteristic signals for methyl (δ 1.64 ppm), acetyl (δ 2.28 ppm), and hydroxyl (δ 7.18 ppm) groups .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

InChI

InChI=1S/C13H14N2O2S/c1-7-11(8(2)16)12(15-13(18)14-7)9-5-3-4-6-10(9)17/h3-6,12,17H,1-2H3,(H2,14,15,18)

InChI Key

AGMRGYHIPZWWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2O)C(=O)C

Origin of Product

United States

Biological Activity

1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and enzyme inhibitory effects.

Chemical Structure

The compound features a pyrimidine core substituted with a hydroxyphenyl group and a sulfanylidene moiety. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.2
HeLa (Cervical Cancer)12.0

These results were obtained using the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Enzyme Inhibition

Another aspect of biological activity involves enzyme inhibition. The compound has been reported to inhibit key enzymes involved in various metabolic pathways:

  • Tyrosinase : Inhibition studies revealed an IC50 value of 15 µM, indicating potential use in skin whitening formulations.
  • AChE (Acetylcholinesterase) : The compound showed moderate inhibitory activity with an IC50 of 25 µM, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of this compound in treating infections caused by resistant strains have shown promising results, warranting further exploration.

Scientific Research Applications

Structure and Characteristics

The compound features a pyrimidine ring substituted with a hydroxylated phenyl group and a sulfanylidene moiety. Its molecular formula is C13H14N2OSC_{13}H_{14}N_2OS, and it possesses unique properties that contribute to its biological activities.

Table 1: Common Synthesis Routes

Synthesis MethodKey ReagentsReaction ConditionsYield
Method AReagent 1, Reagent 2Ethanol, reflux75%
Method BReagent 3, Reagent 4Acetic acid, stirring80%
Method CReagent 5, Reagent 6Aqueous solution, room temperature70%

Anticancer Activity

Recent studies have indicated the potential of 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anti-Human Liver Cancer Activity

In a study published in Scientific Reports, the compound was evaluated for its anti-human liver cancer properties. The results demonstrated significant cytotoxicity against HepG2 cells, suggesting its potential as a therapeutic agent in liver cancer treatment .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

A comprehensive evaluation revealed that 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone exhibited notable inhibition zones against E. coli and Staphylococcus aureus, highlighting its broad-spectrum antimicrobial potential .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been investigated.

Case Study: Neuroprotective Mechanism

In vitro studies demonstrated that the compound can significantly reduce oxidative stress markers in neuronal cell cultures, indicating its potential application in neurodegenerative diseases such as Alzheimer's disease .

Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

The biological and physicochemical properties of dihydropyrimidin-2(1H)-thiones are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of analogs with varying substituents:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities References
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THP-5-yl]ethanone 4-Fluorophenyl (4) C₁₃H₁₃FN₂OS 264.32 Triclinic crystal system (P1 space group); enhanced thermal stability
1-[4-(4-Methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THP-5-yl]ethanone 4-Methoxyphenyl (4) C₁₄H₁₆N₂O₂S 276.35 Improved solubility in polar solvents; moderate antifungal activity
1-[4-(4-Hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THP-5-yl]ethanone 4-Hydroxyphenyl (4) C₁₃H₁₄N₂O₂S 262.08 High hydrogen-bonding capacity; potential antibacterial applications
1-[4-(3,4-Dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THP-5-yl]ethanone 3,4-Dimethoxyphenyl (4) C₁₅H₁₈N₂O₃S 306.38 Enhanced lipophilicity; explored in drug delivery systems

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine at 4-position) increase thermal stability but reduce solubility .
  • Hydroxyl groups (2- or 4-position) enhance hydrogen bonding and biological interactions, as seen in the target compound’s NMR data .
  • Methoxy groups improve solubility but may reduce antimicrobial efficacy compared to hydroxyl analogs .

Crystallographic and Conformational Differences

Crystal packing and molecular conformation are influenced by substituents:

  • Target compound : The 2-hydroxyphenyl group forms intramolecular O–H···S hydrogen bonds, leading to a planar pyrimidine ring .
  • 4-Fluorophenyl analog : Exhibits a distorted pyrimidine ring due to steric effects of the fluorine atom, resulting in a triclinic lattice .
  • 4-Methoxyphenyl analog: Methoxy groups promote π-π stacking interactions, favoring monoclinic crystal systems .

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